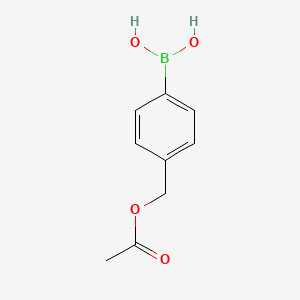

(4-(Acetoxymethyl)phenyl)boronsäure

Übersicht

Beschreibung

4-(Acetoxymethyl)phenyl)boronic acid is a boronate, which belongs to a class of synthetic organic compounds . It reacts rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives .

Synthesis Analysis

Boronic acids, including 4-(Acetoxymethyl)phenyl)boronic acid, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .

Molecular Structure Analysis

The molecular formula of 4-(Acetoxymethyl)phenyl)boronic acid is C9H11BO4 . The average mass is 193.992 Da and the monoisotopic mass is 194.075043 Da .

Chemical Reactions Analysis

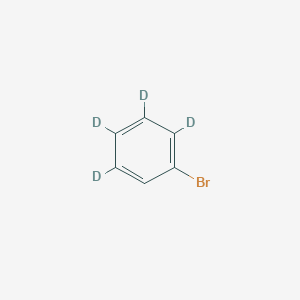

4-(Acetoxymethyl)phenyl)boronic acid undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis (triphenylphosphine)Pd (II), during the synthesis of dendrimers . It also undergoes reactions such as palladium-catalyzed direct arylation and Suzuki-Miyaura cross-coupling in water .

Physical And Chemical Properties Analysis

The density of 4-(Acetoxymethyl)phenyl)boronic acid is 1.21g/cm3 . It has a boiling point of 341.0±44.0 °C at 760 mmHg and a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.7±3.0 kJ/mol and the flash point is 160.0±28.4 °C .

Wissenschaftliche Forschungsanwendungen

Glucose-sensitive Polymere für die Diabetesbehandlung

Phenylboronsäurederivate, wie z. B. (4-(Acetoxymethyl)phenyl)boronsäure, wurden zur Herstellung von glucose-sensitiven Polymeren eingesetzt. Diese Polymere ermöglichen eine selbstregulierende Insulinabgabe, was einen bedeutenden Fortschritt in der Diabetesbehandlung darstellt. Sie dienen auch als diagnostische Mittel aufgrund ihrer Empfindlichkeit gegenüber Glucosespiegeln .

Wundheilung und Tumor-Targeting

Diese Verbindungen haben sich in biomedizinischen Anwendungen im Zusammenhang mit Wundheilung und Tumor-Targeting als vielversprechend erwiesen. Ihre Fähigkeit, mit verschiedenen biologischen Molekülen zu interagieren, macht sie für diese Zwecke geeignet .

Katalyse in der organischen Synthese

this compound wird als Reagenz in verschiedenen katalytischen Reaktionen eingesetzt, darunter die Rhodium-katalysierte intramolekulare Aminierung, die Pd-katalysierte direkte Arylierung und Suzuki-Miyaura-Kupplungsreaktionen .

Sensoranwendungen

Die Wechselwirkung von Boronsäuren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen hat zu ihrer Verwendung in Sensoranwendungen geführt. Sie können Teil homogener Assays oder heterogener Detectionssysteme für verschiedene Analyten sein .

5. Spezifische Erkennung und Detektion von cis-Diol-haltigen Spezies Aufgrund der einzigartigen Eigenschaft von Boronsäuren, cyclische Ester mit 1,2- oder 1,3-Diolen zu bilden, wurden Materialien auf Basis von this compound als synthetische Rezeptoren für die spezifische Erkennung und Detektion von cis-Diol-haltigen Spezies eingesetzt .

Komplexierung von Anionen

Die Fähigkeit von Boronsäuren, mit Anionen Komplexe zu bilden, ist eine weitere wichtige Eigenschaft, die in verschiedenen Bereichen der Chemie genutzt wurde. Dazu gehört die Bildung cyclischer Ester mit Diolen und die Komplexierung mit Anionen wie Fluorid oder Cyanid .

Wirkmechanismus

Target of Action

The primary target of the compound (4-(Acetoxymethyl)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The (4-(Acetoxymethyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process .

Biochemical Pathways

The (4-(Acetoxymethyl)phenyl)boronic acid is involved in the Suzuki–Miyaura coupling biochemical pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared These properties could potentially impact its bioavailability

Result of Action

The result of the action of (4-(Acetoxymethyl)phenyl)boronic acid is the formation of new carbon–carbon bonds . This occurs as a result of the Suzuki–Miyaura coupling reaction, which is facilitated by the compound’s interaction with the palladium (0) catalyst .

Action Environment

The action of (4-(Acetoxymethyl)phenyl)boronic acid can be influenced by environmental factors. For instance, the compound is known to be generally environmentally benign . Additionally, the compound’s stability may be influenced by storage conditions

Safety and Hazards

4-(Acetoxymethyl)phenyl)boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Eigenschaften

IUPAC Name |

[4-(acetyloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5,12-13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQABEOUQSYDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442055 | |

| Record name | {4-[(Acetyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

326496-51-9 | |

| Record name | {4-[(Acetyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

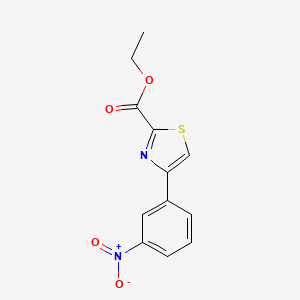

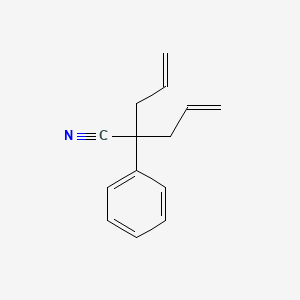

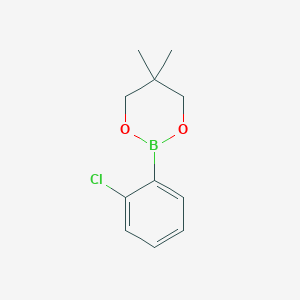

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1365343.png)

![Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365357.png)